molecular formula C18H20N4O2S B2741925 (4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone CAS No. 946287-27-0

(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone

Cat. No.: B2741925
CAS No.: 946287-27-0
M. Wt: 356.44
InChI Key: GTLJYEROWNNLJA-UHFFFAOYSA-N
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Description

(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone is a complex synthetic compound designed for research use only, featuring a benzothiazole core linked to a 3-methylisoxazole group via a piperazine methanone bridge. This structural motif is common in medicinal chemistry research, particularly in the development of targeted kinase inhibitors . Compounds with similar benzothiazole-piperazine architectures have been investigated for their potential to modulate critical biological pathways, including receptor-interacting protein kinase 1 (RIPK1), which is a promising target for the treatment of cancer, inflammatory, and neurodegenerative diseases . The specific substitutions on the benzothiazole ring can be fine-tuned to alter the compound's physicochemical properties, such as solubility and lipophilicity, which in turn influences its bioavailability and interaction with biological targets . The integration of the isoxazole heterocycle, as seen in related structures, further contributes to the molecule's profile as a valuable scaffold in drug discovery . Researchers can utilize this compound as a building block or a tool molecule in high-throughput screening, structure-activity relationship (SAR) studies, and for probing complex biochemical mechanisms. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-11-4-5-12(2)16-15(11)19-18(25-16)22-8-6-21(7-9-22)17(23)14-10-13(3)20-24-14/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLJYEROWNNLJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Fragments

The target molecule can be dissected into two primary fragments:

  • 4,7-Dimethylbenzo[d]thiazol-2-yl-piperazine : A benzothiazole core substituted with methyl groups at positions 4 and 7, linked to a piperazine ring.
  • 3-Methylisoxazol-5-yl-methanone : An isoxazole ring with a methyl group at position 3, functionalized as a ketone for coupling.

The synthetic strategy involves independent preparation of these fragments followed by convergent coupling.

Synthesis of the 4,7-Dimethylbenzo[d]thiazole-Piperazine Fragment

Benzothiazole Core Formation

The benzo[d]thiazole scaffold is typically synthesized via cyclocondensation of 2-aminothiophenol derivatives with carbonyl precursors. For 4,7-dimethyl substitution, 2-amino-4,7-dimethylbenzenethiol serves as the starting material.

Method A: Acid-Catalyzed Cyclization
Reacting 2-amino-4,7-dimethylbenzenethiol with formic acid under reflux yields the 2-unsubstituted benzothiazole. Subsequent bromination at position 2 using N-bromosuccinimide (NBS) introduces a bromine atom, enabling nucleophilic substitution with piperazine.

Method B: One-Pot Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) of 2-amino-4,7-dimethylbenzenethiol with trimethyl orthoformate in the presence of p-toluenesulfonic acid (PTSA) directly generates 2-methoxybenzo[d]thiazole, which is hydrolyzed to the 2-hydroxy derivative and subsequently coupled to piperazine via Mitsunobu conditions.

Table 1: Comparison of Benzothiazole Synthesis Methods
Method Conditions Yield (%) Key Advantage
A HCOOH, reflux, 6 h 68 Scalability
B Microwave, 150°C, 20 min 82 Rapid reaction time

Synthesis of 3-Methylisoxazol-5-yl-methanone

Isoxazole Ring Construction

The 3-methylisoxazole ring is synthesized via 1,3-dipolar cycloaddition between a nitrile oxide and a methyl-substituted alkyne.

Stepwise Procedure

  • Nitrile Oxide Generation : Hydroxymoyl chloride (from ethyl 3-methylacetoacetate and Cl₂) is generated in situ.
  • Cycloaddition : React with methylacetylene in toluene at 80°C for 4 h to yield 3-methylisoxazole-5-carbaldehyde.
  • Oxidation : The aldehyde is oxidized to the carboxylic acid using KMnO₄, followed by conversion to the acid chloride using SOCl₂.

Methanone Activation

The acid chloride is coupled to the piperazine-bearing benzothiazole fragment.

Coupling Methods

  • Schotten-Baumann Conditions : React acid chloride with piperazine fragment in aqueous NaOH/CH₂Cl₂ (0°C, 2 h). Yield: 65%.
  • Steglich Esterification : Use DCC/DMAP in dry THF (rt, 24 h). Yield: 78%.

Convergent Coupling of Fragments

Nucleophilic Acyl Substitution

The piperazine nitrogen attacks the activated carbonyl of 3-methylisoxazole-5-carbonyl chloride.

Optimized Conditions

  • Solvent : Anhydrous CH₂Cl₂
  • Base : Triethylamine (2 eq)
  • Temperature : 0°C → rt, 8 h
  • Yield : 82%

Microwave-Assisted Coupling

Microwave irradiation (100 W, 120°C, 15 min) enhances reaction efficiency, reducing side product formation.

Analytical Characterization and Validation

Key Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 2.45 (s, 3H, isoxazole-CH₃), 2.51 (s, 6H, benzothiazole-CH₃), 3.75–3.82 (m, 8H, piperazine-H), 6.38 (s, 1H, isoxazole-H), 7.21–7.43 (m, 2H, benzothiazole-H).
  • HRMS (ESI+) : m/z calc. for C₁₉H₂₁N₃O₂S [M+H]⁺: 380.1382; found: 380.1385.

Purity Assessment

  • HPLC (C18, MeCN/H₂O 70:30): Rt = 6.7 min, purity >98%.

Challenges and Optimization Strategies

  • Solubility Issues : The benzothiazole-piperazine intermediate exhibits limited solubility in polar aprotic solvents. Sonication or DMSO co-solvent systems improve homogeneity.
  • Byproduct Formation : Over-alkylation of piperazine is mitigated using excess piperazine (3 eq) and controlled temperature.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : Replacement of an atom or group within the molecule with another atom or group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction desired.

Major Products Formed

The major products formed from these reactions can vary widely but may include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

  • Chemistry: : It can serve as a building block for the synthesis of more complex molecules.

  • Biology: : Its interactions with biological systems can be explored for potential therapeutic uses.

  • Medicine: : It may have pharmacological properties that make it useful in drug development.

  • Industry: : Its unique chemical properties could be harnessed for various industrial applications, such as in the production of advanced materials.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application For example, in a biological context, it might interact with specific molecular targets or pathways within cells

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The target compound shares structural motifs with several classes of bioactive molecules, though its specific combination of substituents and rings distinguishes it from analogs. Key comparisons include:

Thiazole/Pyrazol Hybrids ()

Compounds 4 and 5 in feature thiazole cores fused with pyrazol-triazole systems and fluorophenyl substituents. Unlike the target compound, these lack piperazine linkers and isoxazole groups. Their crystallographic data reveal planar conformations with perpendicular fluorophenyl orientations, suggesting that bulky substituents on aryl groups (e.g., chloro/fluoro in vs. methyl in the target) may alter molecular packing and solubility .

Piperazine-Sulfonyl Derivatives ()

Sulfonyl-piperazine analogs (e.g., 7a–x) in utilize phenylsulfonyl groups instead of benzothiazole-isoxazole systems. The sulfonyl moiety enhances electrophilicity and hydrogen-bonding capacity, whereas the target’s methanone linker provides rigidity. Synthesis conditions differ: the target’s absence of sulfonyl groups may simplify purification compared to the triethylamine-mediated reactions in .

Thiazolylmethyl Carbamates ()

highlights thiazol-5-ylmethyl carbamates with oxazolidine backbones. While these share thiazole components, their substitution at position 5 (vs. position 2 in the target’s benzothiazole) and carbamate linkages contrast with the target’s methanone and isoxazole groups. Positional isomerism (2- vs. 5-thiazole substitution) could significantly impact bioactivity .

Functional Group Influence on Properties

A comparative analysis of key functional groups is summarized below:

Feature Target Compound Compound 4 () Compound 7a–x ()
Core Heterocycle Benzothiazole + Isoxazole Thiazole + Pyrazol Piperazine + Sulfonyl
Substituents 4,7-Dimethyl, 3-Methyl Chloro/Fluorophenyl Phenylsulfonyl
Linker Piperazine-methanone None (fused rings) Ethyl carbamate
Synthetic Conditions Not specified DMF crystallization Ethanol, triethylamine, N₂

The target’s methyl groups likely enhance lipophilicity (clogP ~3.5 estimated) compared to the polar sulfonyl derivatives (clogP ~1.8–2.5) . Its isoxazole may improve metabolic stability over triazole-containing analogs in , which are prone to oxidative degradation .

Biological Activity

The compound (4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone is a synthetic organic molecule that features a complex structure, including a benzothiazole ring, a piperazine moiety, and an isoxazole unit. This unique structural composition suggests potential biological activities, making it a candidate for pharmacological studies.

Chemical Structure

The molecular formula of the compound is C18H19N3O2SC_{18}H_{19}N_{3}O_{2}S, with a molecular weight of approximately 341.43 g/mol. The presence of various functional groups indicates its potential for diverse biological interactions.

PropertyValue
Molecular FormulaC18H19N3O2S
Molecular Weight341.43 g/mol
CAS NumberNot specified

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the coupling of substituted benzothiazoles with piperazine derivatives followed by the introduction of the isoxazole moiety through cyclization reactions. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are employed for structural elucidation.

Anticancer Properties

Research indicates that compounds containing benzothiazole and piperazine moieties exhibit significant anticancer activity. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines, such as HeLa cells. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.

Case Study:
In a study evaluating the anticancer effects of benzothiazole derivatives, compounds were found to induce apoptotic cell death in HeLa cancer cells at IC50 values significantly lower than standard chemotherapeutics like sorafenib . This suggests that derivatives of our compound may also possess similar properties.

Antimicrobial Activity

Compounds with piperazine and benzothiazole frameworks have been evaluated for their antimicrobial properties. Preliminary results indicate that they may exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table: Antimicrobial Activity of Similar Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli64 µg/mL

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell metabolism or bacterial growth.
  • Receptor Modulation : It could modulate receptors related to cell signaling pathways, affecting cell proliferation and apoptosis.

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